molecular formula C16H19N5O B2501532 (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 1396843-18-7

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No. B2501532
CAS RN: 1396843-18-7
M. Wt: 297.362
InChI Key: UAPPKPPBMHNDAO-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound with a complex structure. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound imidazole .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrrole ring and a pyrimidine ring, among other functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography .

Scientific Research Applications

Antibacterial Activity

This compound has shown promising antibacterial properties. In a recent study, a series of related benzohydrazides were synthesized, including our compound of interest. Many of these molecules exhibited appreciable action against dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes, which are crucial for bacterial survival. Additionally, some of the synthesized compounds demonstrated strong antibacterial activity .

Antitubercular Activity

In the same study, certain derivatives of this compound were also evaluated for antitubercular properties. These compounds could potentially serve as future therapeutic agents against tuberculosis, a global health concern. Their pronounced docking properties and biological activity make them promising candidates for further investigation .

Molecular Docking

To understand the potential mode of action, researchers conducted molecular docking investigations. The results revealed binding interactions with both DHFR and enoyl ACP reductase active sites. Such insights are crucial for designing effective drugs that target specific enzymes involved in bacterial growth and survival .

Other Applications

While the above fields are well-studied, there may be additional applications for this compound. Further research could explore its effects on other biological processes, such as enzyme inhibition, cell signaling pathways, or even potential anticancer properties.

Mechanism of Action

properties

IUPAC Name

cyclopropyl-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(13-3-4-13)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-5-1-2-6-19/h1-2,5-6,11-13H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPPKPPBMHNDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(cyclopropyl)methanone

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